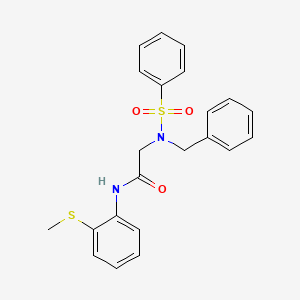
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-phenylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-phenylbenzamide, also known as HMQ-TFA, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic properties. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been studied extensively. In
作用機序
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-phenylbenzamide is complex and involves multiple pathways. It has been shown to modulate the activity of various enzymes and transcription factors, including NF-κB and AP-1, which are involved in the regulation of inflammation and cell survival. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, which is important for memory and cognitive function. Additionally, this compound has been shown to modulate the activity of various ion channels and receptors, including the NMDA receptor, which is involved in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are both implicated in the development of various diseases. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. Additionally, this compound has been shown to have antitumor effects in various cancer cell lines, suggesting its potential use in cancer therapy.
実験室実験の利点と制限
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-phenylbenzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target sites. It has also been extensively characterized by various analytical techniques, making it a reliable tool for studying its effects. However, this compound also has some limitations. It is a synthetic compound that may not accurately reflect the complexity of natural compounds. Additionally, its effects may vary depending on the cell type and experimental conditions used.
将来の方向性
There are several future directions for research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-phenylbenzamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. This compound has shown promising results in animal models of these diseases, and further research is needed to determine its efficacy in humans. Another area of interest is its potential use in cancer therapy. This compound has shown antitumor effects in various cancer cell lines, and further research is needed to determine its potential as a cancer drug. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on various biochemical and physiological pathways.
合成法
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-phenylbenzamide involves several steps, including the condensation of 2-hydroxy-8-methylquinoline-3-carboxaldehyde with N-phenylbenzamide, followed by reduction of the resulting imine with sodium borohydride. The final product is obtained by treating the resulting amine with trifluoroacetic acid. This synthesis method has been optimized for high yield and purity, and the resulting compound has been extensively characterized by various analytical techniques.
科学的研究の応用
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-phenylbenzamide has been studied for its potential therapeutic properties in a variety of scientific research applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects, and it has been investigated for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. This compound has also been studied for its ability to modulate ion channels and neurotransmitter receptors, making it a potential candidate for the development of new drugs targeting these pathways.
特性
IUPAC Name |
2-methoxy-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-17-9-8-10-18-15-19(24(28)26-23(17)18)16-27(20-11-4-3-5-12-20)25(29)21-13-6-7-14-22(21)30-2/h3-15H,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGFJUBKIAZIOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3)C(=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7718172.png)

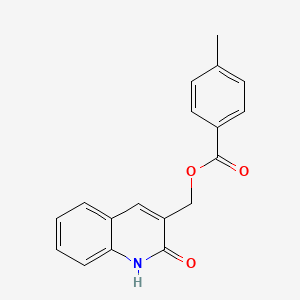
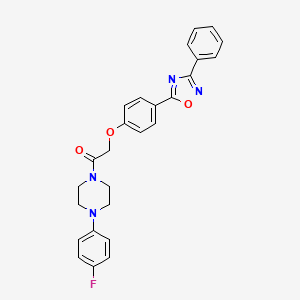
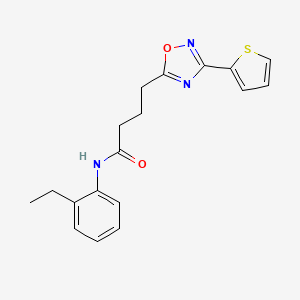
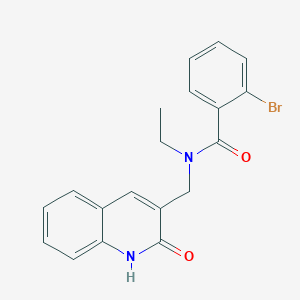
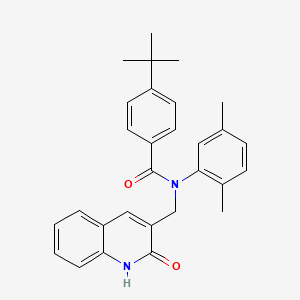

![3-(2-chlorophenyl)-N-cyclohexyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718218.png)
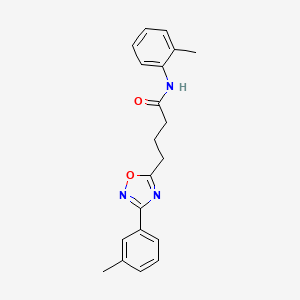
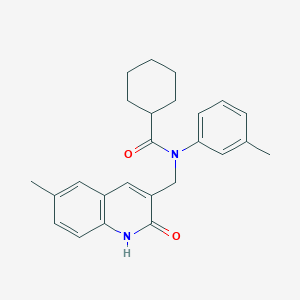

![N-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718236.png)
